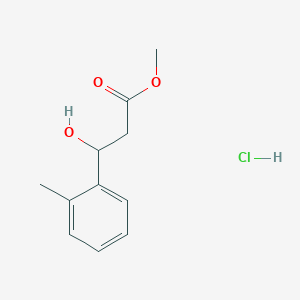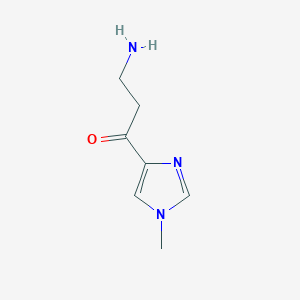
3-(Bromomethyl)-3-(butan-2-yl)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3-(butan-2-yl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound features a bromomethyl group and a butan-2-yl group attached to the oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(butan-2-yl)oxane can be achieved through several methods:
-
Bromination of 3-(Hydroxymethyl)-3-(butan-2-yl)oxane: : This method involves the bromination of the hydroxymethyl derivative using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH₂Cl₂). The reaction is typically carried out at low temperatures to prevent side reactions.
-
Ring-Closing Metathesis: : Another approach involves the ring-closing metathesis of a suitable diene precursor using a ruthenium-based catalyst. This method allows for the formation of the oxane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3-(butan-2-yl)oxane undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
-
Oxidation: : The compound can be oxidized to form corresponding oxane derivatives with different functional groups. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
-
Reduction: : Reduction of the bromomethyl group can yield the corresponding methyl derivative. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products
Nucleophilic Substitution: Formation of 3-(Hydroxymethyl)-3-(butan-2-yl)oxane or 3-(Alkoxymethyl)-3-(butan-2-yl)oxane.
Oxidation: Formation of 3-(Formylmethyl)-3-(butan-2-yl)oxane or 3-(Carboxymethyl)-3-(butan-2-yl)oxane.
Reduction: Formation of 3-(Methyl)-3-(butan-2-yl)oxane.
科学研究应用
3-(Bromomethyl)-3-(butan-2-yl)oxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 3-(Bromomethyl)-3-(butan-2-yl)oxane depends on its chemical reactivity. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify biomolecules, potentially affecting enzyme activity and cellular processes. The oxane ring provides structural stability and can interact with various molecular targets.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-3-(butan-2-yl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-(butan-2-yl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.
3-(Methyl)-3-(butan-2-yl)oxane: Lacks the halomethyl group, having a simple methyl group instead.
Uniqueness
3-(Bromomethyl)-3-(butan-2-yl)oxane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and hydroxymethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
属性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC 名称 |
3-(bromomethyl)-3-butan-2-yloxane |
InChI |
InChI=1S/C10H19BrO/c1-3-9(2)10(7-11)5-4-6-12-8-10/h9H,3-8H2,1-2H3 |
InChI 键 |
XUTVZYSAUBOVJL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1(CCCOC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


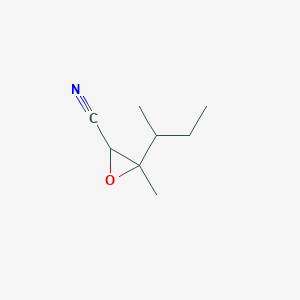

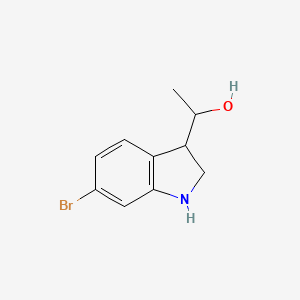
![1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile](/img/structure/B13169797.png)
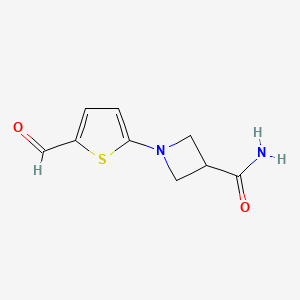
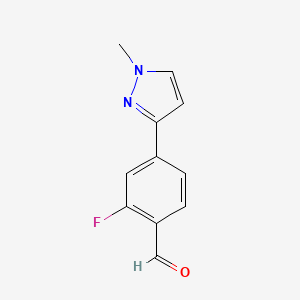
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13169826.png)
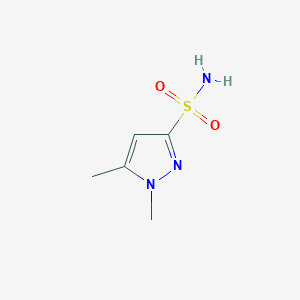
![5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13169833.png)
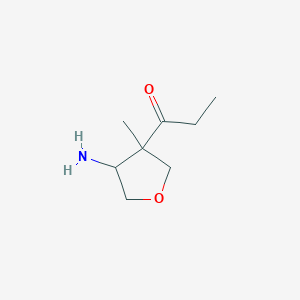
![tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13169851.png)
